1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one
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Overview
Description
1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one is an organic compound with the molecular formula C11H14O4 It is a derivative of acetophenone, featuring a hydroxy group and two methoxy groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone. This intermediate can then undergo a Michael addition with a suitable nucleophile, such as a hydroxylamine, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of 1-(3,4-dimethoxyphenyl)-3-oxopropan-1-one.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)-3-hydroxypropan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A similar compound with additional methoxy and triazolyl groups, studied for its bioactive properties.
3-(3,4-Dimethoxyphenyl)propanoic acid: Another related compound with a propanoic acid group, used in various chemical and biological studies.
Uniqueness
1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-hydroxypropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7,12H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUQLABWCUGVCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00761503 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00761503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104397-78-6 |
Source
|
Record name | 1-(3,4-Dimethoxyphenyl)-3-hydroxypropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00761503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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